

mass spectrometry fragmentation of 4- Iodophenyl acetate

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Compound of Interest

Compound Name: *4-Iodophenyl acetate*

Cat. No.: B1267032

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An In-depth Technical Guide to the Mass Spectrometry Fragmentation of **4-Iodophenyl Acetate**

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of compounds is crucial for structural elucidation and analytical method development. This guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation of **4-iodophenyl acetate**. Due to the limited availability of public experimental data for this specific compound, the fragmentation pathways described are based on established principles of mass spectrometry for aromatic esters and halogenated compounds.

Core Fragmentation Pathways

Under electron impact (EI) ionization, **4-iodophenyl acetate** is expected to undergo several characteristic fragmentation reactions. The molecular ion (M^{+}) will be formed by the loss of an electron. The primary fragmentation pathways are anticipated to be driven by the presence of the ester functional group and the carbon-iodine bond.

Two main initial fragmentation routes are proposed:

- Loss of Ketene: A common fragmentation for acetate esters is the neutral loss of a ketene molecule ($\text{CH}_2=\text{C=O}$), leading to the formation of an iodophenol radical cation.

- Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and can cleave, resulting in the loss of an iodine radical.
- Acylium Ion Formation: Cleavage of the ester bond can also lead to the formation of a stable acylium ion.

These initial fragment ions can then undergo further fragmentation to produce a characteristic mass spectrum.

Predicted Mass Spectrometry Data

The following table summarizes the predicted key fragment ions for **4-iodophenyl acetate**, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is an illustrative prediction based on general fragmentation principles.

m/z	Proposed Ion Structure	Formula	Proposed Fragmentation	Illustrative Relative Abundance
262	$[\text{C}_8\text{H}_7\text{IO}_2]^{•+}$	$\text{C}_8\text{H}_7\text{IO}_2$	Molecular Ion ($\text{M}^{•+}$)	Moderate
220	$[\text{C}_6\text{H}_5\text{IO}]^{•+}$	$\text{C}_6\text{H}_5\text{IO}$	$\text{M}^{•+} - \text{CH}_2\text{CO}$	High
135	$[\text{C}_8\text{H}_7\text{O}_2]^{+}$	$\text{C}_8\text{H}_7\text{O}_2$	$\text{M}^{•+} - \text{I}^{•}$	Low
127	I^{+}	I	Iodine Cation	Low
93	$[\text{C}_6\text{H}_5\text{O}]^{+}$	$\text{C}_6\text{H}_5\text{O}$	$[\text{C}_6\text{H}_5\text{IO}]^{•+} - \text{I}^{•}$	Moderate
43	$[\text{CH}_3\text{CO}]^{+}$	$\text{C}_2\text{H}_3\text{O}$	Acylium Ion	High (Often Base Peak)

Experimental Protocol: GC-MS Analysis

A standard method for analyzing **4-iodophenyl acetate** would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

1. Instrumentation:

- A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

2. Sample Preparation:

- Dissolve the sample in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.

3. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

- Injection Volume: 1 μ L.

- Injector Temperature: 250 °C.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: Increase to 280 °C at a rate of 10 °C/min.

- Final hold: Hold at 280 °C for 5 minutes.

- GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, 5% phenyl-methylpolysiloxane).

4. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Impact (EI).

- Electron Energy: 70 eV.

- Ion Source Temperature: 230 °C.

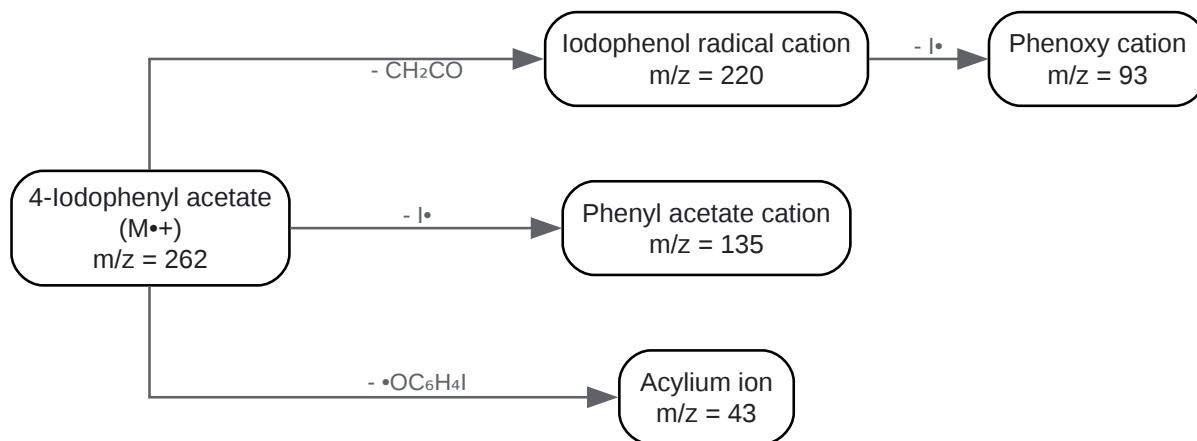
- Quadrupole Temperature: 150 °C.

- Mass Range: Scan from m/z 40 to 300.

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathways of **4-iodophenyl acetate** under electron ionization.

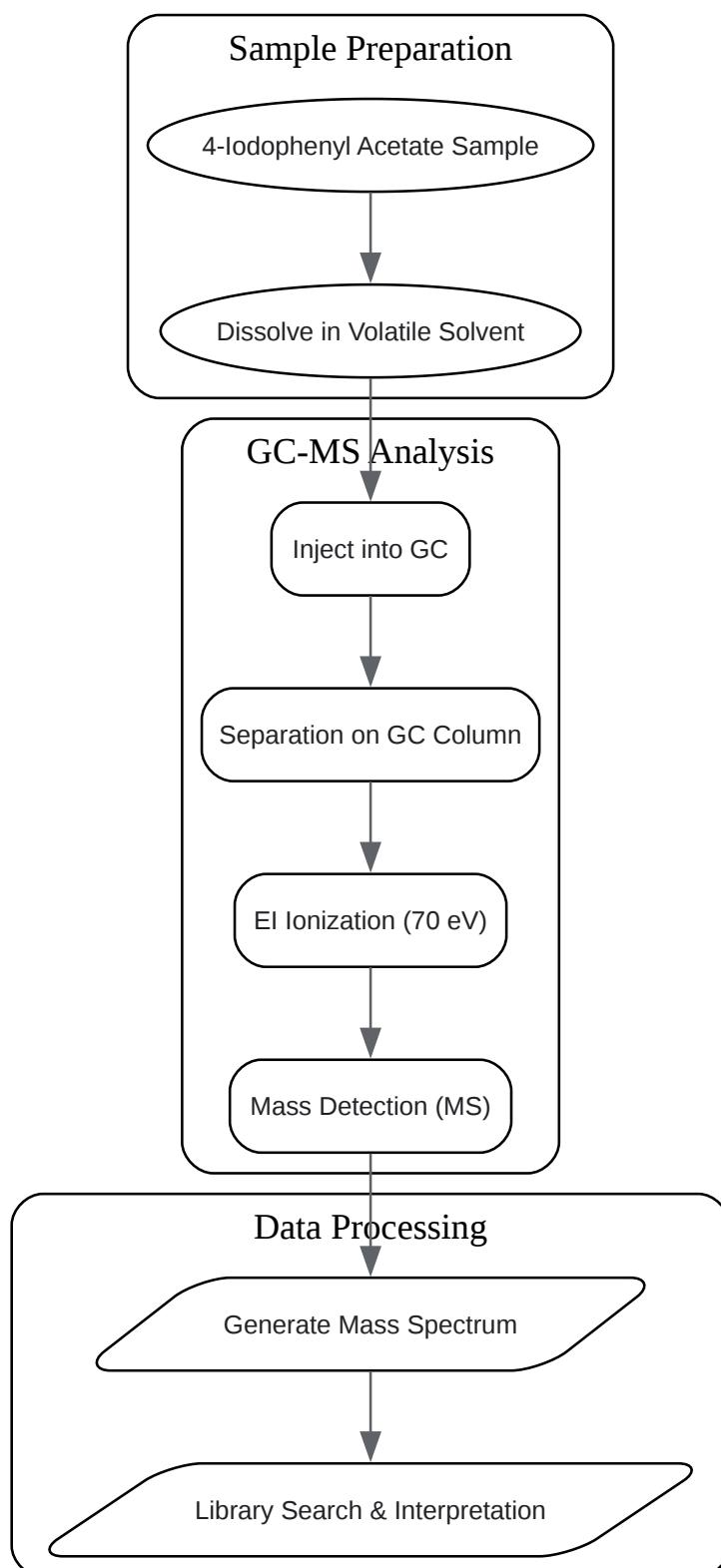


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Caption: Predicted EI-MS fragmentation of **4-Iodophenyl acetate**.

Logical Workflow for Analysis

The general workflow for the analysis of **4-iodophenyl acetate** using GC-MS is depicted below.



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Caption: Standard workflow for the GC-MS analysis of aromatic esters.

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